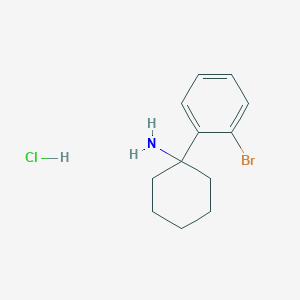
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of phenylcyclohexylaminesThis compound has gained significant attention from scientific researchers due to its potential therapeutic applications.
准备方法
The synthesis of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 2-bromobenzonitrile with cyclohexylmagnesium bromide, followed by hydrolysis and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and analgesic effects. This compound has also been studied for its potential use in treating addiction, post-traumatic stress disorder (PTSD), and other psychiatric disorders. Moreover, it has shown promise as a tool for studying the glutamate system in the brain.
作用机制
The exact mechanism of action of 1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is not well understood. it has been reported to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This compound binds to the receptor and blocks the ion channel, which reduces the activity of glutamate in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
相似化合物的比较
1-(2-Bromophenyl)cyclohexan-1-amine hydrochloride is similar to other phenylcyclohexylamines such as ketamine and phencyclidine (PCP). it is unique in its specific substitution pattern and its potential therapeutic applications. Unlike ketamine, which is widely used as an anesthetic, this compound has shown promise in treating psychiatric disorders and studying the glutamate system.
Similar compounds include:
Ketamine: An NMDA receptor antagonist used as an anesthetic and for treating depression.
Phencyclidine (PCP): A dissociative drug that acts as an NMDA receptor antagonist.
Methoxetamine (MXE): A synthetic dissociative drug related to ketamine.
属性
IUPAC Name |
1-(2-bromophenyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTXQXKHBPZBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)
![Tert-butyl (1R,5S)-8-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2365049.png)
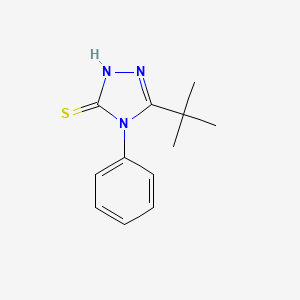
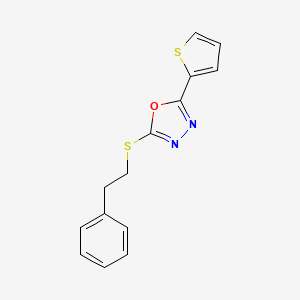
![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![3-{[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B2365054.png)
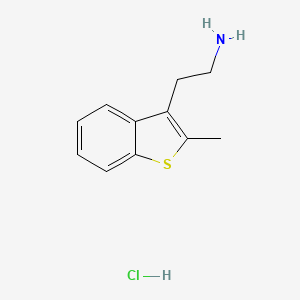
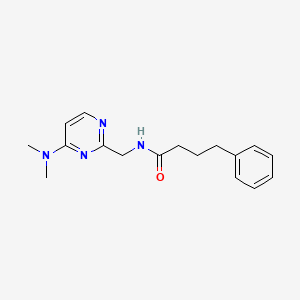
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![5-ethyl-1-(4-methylphenyl)-4-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2365062.png)
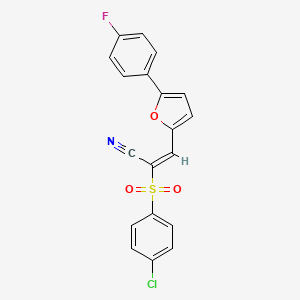
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
